2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-9-5-2-6-10(13)14(20)19-12-8-4-3-7-11(12)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPNDUAAZMQWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carbodiimide Coupling
The most widely reported method involves reacting 2-methoxybenzoic acid with 2-(trifluoromethyl)aniline using carbodiimide-based coupling agents. A representative protocol includes:
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Activation : 2-Methoxybenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen.
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Coupling : Ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added at 0°C to form the active ester intermediate.
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Amidation : 2-(Trifluoromethyl)aniline (1.05 equiv) is introduced, and the reaction proceeds at 25°C for 12–18 hours.
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Workup : The mixture is quenched with aqueous HCl (1M), extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Schotten-Baumann Reaction
A classical approach employs the Schotten-Baumann conditions:
Catalytic Amidation Using FeCl₃
Recent advances utilize FeCl₃ (5 mol%) in DMSO at 90°C to catalyze direct amidation between 2-methoxybenzoic acid and 2-(trifluoromethyl)aniline under air. This method avoids coupling agents, simplifying purification:
Optimization Strategies
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 85 | 98 |
| DCM | 25 | 78 | 97 |
| THF | 40 | 68 | 95 |
| Toluene | 80 | 55 | 90 |
Polar aprotic solvents (DMF, DCM) enhance reactivity by stabilizing the transition state, while elevated temperatures in toluene promote side reactions (e.g., hydrolysis).
Stoichiometric Adjustments
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EDC·HCl Excess : Increasing EDC·HCl to 1.5 equiv raises yields to 88% but complicates purification.
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Aniline Equivalents : Using 1.1 equiv of 2-(trifluoromethyl)aniline minimizes unreacted acid residues.
Intermediate Characterization
Key Intermediates
Final Product Analysis
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¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.2 Hz, 1H, NH), 7.85–7.40 (m, 8H, Ar-H), 3.95 (s, 3H, OCH₃).
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HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water = 70:30).
Challenges and Solutions
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group increases susceptibility to hydrolysis under basic conditions. Mitigation strategies include:
Purification Difficulties
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Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates unreacted aniline (Rf = 0.2) from product (Rf = 0.5).
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Recrystallization : Ethanol/water (2:1) yields crystalline product (mp 142–144°C).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxy-N-[2-(trifluoromethyl)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in synthesizing more complex organic molecules.
- Chemical Reactions : It can undergo various reactions, including oxidation, reduction, and nucleophilic aromatic substitution.
Biology
- Antimicrobial Properties : Investigated for potential antimicrobial activities against various pathogens.
- Anti-inflammatory Effects : Demonstrated significant reductions in inflammatory markers in animal models.
Medicine
- Therapeutic Agent : Explored for its potential as a therapeutic agent in treating conditions such as cancer and inflammation.
- Comparative Studies : Exhibited superior cytotoxicity compared to other benzamide derivatives in cancer cell lines.
Industry
- Specialty Chemicals Development : Utilized in developing specialty chemicals and materials due to its unique properties.
- Pharmaceutical Formulations : Potentially incorporated into pharmaceutical formulations aimed at enhancing drug delivery.
Data Tables
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibitory effects on bacteria |
| Antitumor | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study 1: Anti-inflammatory Effects
A study involving a rat model demonstrated that oral administration of a similar compound led to significant reductions in inflammatory pain markers, correlating with increased blood levels post-administration. This suggests potential anti-inflammatory properties for 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide.
Case Study 2: Antitumor Activity
In comparative studies against other benzamide derivatives, this compound exhibited superior cytotoxicity and selectivity towards cancer cells, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific application.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative table:
Key Observations :
- Positional Isomerism : The ortho-CF₃ substitution (as in the parent compound) versus para-CF₃ () alters steric hindrance and dipole moments, affecting target binding and solubility.
- Functional Group Replacements: Replacing methoxy (-OCH₃) with amino (-NH₂) () introduces hydrogen-bond donors, enhancing interactions with polar residues in enzymes.
- Hybrid Substituents: Ethoxyethylamino groups (e.g., in , Compound 57) increase conformational flexibility but reduce synthetic yields (19% vs. 68% for the parent compound).
Physicochemical and Spectroscopic Comparisons
Biological Activity
2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of the trifluoromethyl group enhances the pharmacological properties of benzamide derivatives, making them valuable in drug design. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
The biological activity of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability and potency.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). For instance, related benzamide derivatives have shown Ki values in the nanomolar range for these enzymes, suggesting that 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide may possess comparable activity .
Anticancer Activity
Several studies have reported the anticancer properties of benzamide derivatives. For example, compounds with similar moieties have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Hep-2 | 3.25 |
| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | P815 | 17.82 |
| 2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide | MCF-7 | TBD |
Note: TBD indicates that specific data for this compound is still being researched.
Case Studies
- Inhibition of Acetylcholinesterase : A study demonstrated that benzamide derivatives could inhibit AChE with IC50 values ranging from 8.91 nM to 34.02 nM, indicating a strong potential for neuroprotective applications .
- Carbonic Anhydrase Inhibition : Another study highlighted that similar compounds exhibited Ki values between 4.07 nM and 37.16 nM for hCA I and hCA II, showcasing their potential in treating conditions like glaucoma and edema .
Research Findings
Recent advancements in drug discovery have focused on modifying the benzamide structure to enhance its biological activity. The introduction of trifluoromethyl groups has been shown to significantly increase the potency of these compounds against various targets, including cancer cells and enzymes involved in neurotransmission .
Pharmacokinetics
The pharmacokinetic profiles of trifluoromethyl-containing drugs suggest improved absorption and distribution characteristics due to their lipophilic nature. This property is crucial for enhancing the therapeutic efficacy of drugs derived from benzamide scaffolds.
Q & A
Q. How does the crystal packing of this compound affect its physicochemical properties, such as solubility and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
